molecular formula C19H20N6O2 B5522073 N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1H-pyrazol-1-yl)benzamide

N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B5522073
M. Wt: 364.4 g/mol
InChI Key: ZUMUPCXTDKRYTI-UHFFFAOYSA-N
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Description

N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1H-pyrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C19H20N6O2 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.16477390 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis

N-{[6-(4-Morpholinyl)-4-Pyrimidinyl]methyl}-3-(1H-pyrazol-1-yl)benzamide is utilized in the synthesis of novel heterocyclic compounds. These compounds include a range of pyrazole, pyrimidine, benzimidazolo[1,2-a]pyrimidine, and other derivatives. Such heterocyclic compounds have diverse applications in pharmaceuticals and materials science (Ho & Suen, 2013).

Histone Deacetylase Inhibition

In the field of oncology, derivatives of this compound, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, have been identified as potent inhibitors of histone deacetylases (HDACs). These inhibitors selectively target HDACs and show promise in cancer treatment due to their ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

Anti-inflammatory and Analgesic Agents

Some derivatives of this compound have been developed as anti-inflammatory and analgesic agents. They have been shown to inhibit cyclooxygenase enzymes (COX-1/COX-2) and exhibit significant analgesic and anti-inflammatory activity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

GPR39 Agonists

Some kinase inhibitors structurally related to this compound have been identified as novel agonists of the GPR39 receptor. These findings expand the potential therapeutic applications of such compounds, including in the treatment of metabolic disorders (Sato et al., 2016).

Parkinson's Disease Imaging

Derivatives of this chemical have been used in synthesizing potential PET agents for imaging LRRK2 enzyme activity in Parkinson's disease. Such advancements aid in the diagnosis and study of neurodegenerative diseases (Wang et al., 2017).

Antitumor Activity

Certain derivatives have shown significant antitumor activity, particularly against human breast, CNS, and colon cancer cell lines, highlighting their potential as novel anti-cancer agents (Jurd, 1996).

Anti-Fatigue Effects

Benzamide derivatives of this compound have been synthesized and evaluated for their anti-fatigue effects, demonstrating enhanced swimming capacity in mice. This suggests potential applications in managing fatigue-related conditions (Wu et al., 2014).

Corrosion Inhibition

Benzimidazole derivatives related to this compound have been studied as corrosion inhibitors for steel in acidic environments, offering applications in materials science and engineering (Yadav et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. The presence of multiple functional groups suggests that it could interact with a variety of biological macromolecules, such as proteins or nucleic acids. For example, the pyrimidine ring could potentially intercalate into DNA, while the morpholine ring could interact with proteins .

Future Directions

The potential applications of this compound would depend on its biological activities. Given its complex structure, it could be of interest in the field of medicinal chemistry for the development of new drugs. Further studies would be needed to explore its biological activities and potential uses .

Properties

IUPAC Name

N-[(6-morpholin-4-ylpyrimidin-4-yl)methyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c26-19(15-3-1-4-17(11-15)25-6-2-5-23-25)20-13-16-12-18(22-14-21-16)24-7-9-27-10-8-24/h1-6,11-12,14H,7-10,13H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMUPCXTDKRYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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